7-(3-(N-Methylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline
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Overview
Description
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is a complex organic compound derived from nicotinic acid. This compound is notable for its unique structure, which includes a purine moiety and a nicotinic acid derivative, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester typically involves multiple stepsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is unique due to its combination of a purine moiety with a nicotinic acid derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
51920-73-1 |
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Molecular Formula |
C19H24N6O5 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-methylamino]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H24N6O5/c1-22(7-8-30-18(28)13-5-4-6-20-9-13)10-14(26)11-25-12-21-16-15(25)17(27)24(3)19(29)23(16)2/h4-6,9,12,14,26H,7-8,10-11H2,1-3H3 |
InChI Key |
FCWYHNPIADNOEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCOC(=O)C3=CN=CC=C3)O |
Origin of Product |
United States |
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